molecular formula C16H15NO3 B2908389 Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate CAS No. 1820707-36-5

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate

Cat. No.: B2908389
CAS No.: 1820707-36-5
M. Wt: 269.3
InChI Key: LXQRXVQHIPKSCM-UHFFFAOYSA-N
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Description

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate: is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . This compound is characterized by the presence of a benzoate ester group and a methylcarbamoyl group attached to a phenyl ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate typically involves the esterification of 2-[3-(methylcarbamoyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific compound being synthesized and its intended use .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the methylcarbamoyl group can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs .

Biological Activity

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate, a compound with the molecular formula C10_{10}H11_{11}N1_{1}O3_{3}, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a methylcarbamoyl substituent. This unique configuration is crucial for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds with methylcarbamoyl groups often exhibit inhibitory effects on cholinesterases, which are critical for neurotransmitter regulation.

Key Mechanisms Include:

  • Acetylcholinesterase Inhibition: Compounds similar to this compound have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
  • Antioxidant Activity: Some studies suggest that methylcarbamoyl derivatives may possess antioxidant properties, helping to mitigate oxidative stress in biological systems .

In Vitro Studies

A study investigated the inhibitory effects of various methylcarbamate derivatives on AChE and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited significant inhibition, with IC50_{50} values ranging from 1.60 µM to over 300 µM. Notably, some compounds showed selectivity for BChE over AChE, highlighting their potential therapeutic applications in treating conditions like Alzheimer's disease .

Toxicological Evaluations

Research has also focused on the toxicity profiles of methylcarbamate compounds. A dose-response study on a mixture of N-methyl carbamate pesticides revealed varying levels of toxicity in adult male rats, suggesting that structural modifications significantly influence biological activity and safety profiles .

Data Table: Biological Activity Summary

Activity Type Description IC50 Values
Acetylcholinesterase InhibitionInhibition of AChE leading to increased acetylcholine levels1.60 - 311 µM
Butyrylcholinesterase InhibitionSelective inhibition observed in some derivativesVaries
Antioxidant ActivityPotential to reduce oxidative stressNot quantified

Comparative Analysis

When comparing this compound with other similar compounds, it is evident that structural variations can lead to significant differences in biological activity. For instance, derivatives with additional aromatic groups often exhibit enhanced potency against cholinesterases compared to simpler structures .

Properties

IUPAC Name

methyl 2-[3-(methylcarbamoyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20-2/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQRXVQHIPKSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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